5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Overview
Description
5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid: is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a pentanoic acid backbone with a ketone functional group at the fifth position
Scientific Research Applications
Chemistry: 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reagent to introduce the pentanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the ketone group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid depends on its specific application. In chemical reactions, the ketone and carboxylic acid groups are key reactive sites. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification or amidation.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze reactions involving ketones and carboxylic acids. These interactions can affect metabolic pathways and influence the activity of specific enzymes.
Comparison with Similar Compounds
5-Oxo-5-(2,4,6-trimethylphenyl)hexanoic acid: Similar structure with an additional carbon in the backbone.
5-Oxo-5-(2,4,6-trimethylphenyl)butanoic acid: Similar structure with one less carbon in the backbone.
5-Oxo-5-(2,4,6-trimethylphenyl)propanoic acid: Similar structure with two fewer carbons in the backbone.
Uniqueness: 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is unique due to its specific chain length and the presence of both a ketone and carboxylic acid functional group
Properties
IUPAC Name |
5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-7-10(2)14(11(3)8-9)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMMDCNECWHBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305604 | |
Record name | 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500892-07-9 | |
Record name | 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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